2-Methyl-1-(4-methylbenzoyl)piperidine
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Overview
Description
2-Methyl-1-(4-methylbenzoyl)piperidine is an organic compound with the molecular formula C14H19NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzoyl group substituted at the 1-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine can be achieved through several methods. One common approach involves the acylation of 2-methylpiperidine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylbenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or other reduced forms.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce benzyl derivatives.
Scientific Research Applications
2-Methyl-1-(4-methylbenzoyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylbenzoyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can facilitate binding to specific sites, while the piperidine ring may interact with other functional groups. This compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4-methylbenzoyl)piperazine
- 2-Methyl-1-(2-thienylsulfonyl)piperidine
- 1-(4-Ethylbenzoyl)piperazine
- 1-Methyl-4-(3-methylbenzoyl)piperazine hydrochloride
Uniqueness
2-Methyl-1-(4-methylbenzoyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and benzoyl group on the piperidine ring distinguishes it from other similar compounds and may confer unique properties in terms of binding affinity and selectivity.
Properties
IUPAC Name |
(4-methylphenyl)-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-6-8-13(9-7-11)14(16)15-10-4-3-5-12(15)2/h6-9,12H,3-5,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKWTIWBSBCFGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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